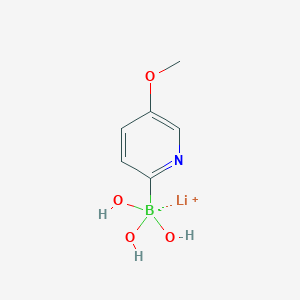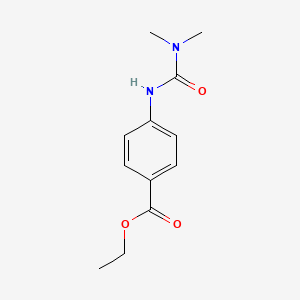
Ethyl 4-(dimethylcarbamoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(dimethylcarbamoylamino)benzoate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 .
Synthesis Analysis
The synthesis of this compound involves several steps including alkylation, esterification, and alkylation . The process was selected due to its high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The linear formula of this compound is (CH3)2NC6H4CO2C2H5 . It is a small molecule with a molecular weight of 193.24 .Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities . These reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 193.24 .Applications De Recherche Scientifique
Antimitotic Agents Synthesis
Ethyl 4-(dimethylcarbamoylamino)benzoate has been explored in the synthesis of compounds with potential antimitotic activity, such as imidazo[4,5-c]pyridin-ylcarbamates and imidazo[4,5-b]pyridin-ylcarbamates. These compounds have shown the ability to inhibit cell proliferation and induce mitotic arrest in lymphoid leukemia L1210 cells at micromolar concentrations, indicating their potential application in cancer therapy (Carroll Temple, 1990).
Environmental Fate and Phototransformation
The environmental persistence and photoinduced transformation of this compound derivatives, specifically 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), a common sunscreen ingredient, have been investigated. Studies show that direct photolysis plays a significant role in the environmental degradation of OD-PABA in sunlit waters, leading to the formation of various transformation products (P. Calza, D. Vione, F. Galli, D. Fabbri, F. Bello, C. Medana, 2016).
Pharmacological Activity
Research on heteroarotinoids, including derivatives of this compound, has been conducted to assess their pharmacological activity. These studies focus on the ability of such compounds to reverse keratinization in vitamin A deficient hamsters, comparing their activity to that of trans-retinoic acid. The findings suggest potential applications in dermatology and for treating vitamin A deficiency-related conditions (K. M. Waugh, K. Berlin, W. Ford, E. M. Holt, J. Carrol, P. R. Schomber, M. D. Thompson, L. Schiff, 1985).
Biotransformation Studies
In vitro metabolism and biotransformation studies of this compound derivatives, such as 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), have been carried out to understand their metabolic pathways. These studies aim at identifying metabolites and understanding the compound's environmental and biological fate, which is crucial for assessing safety and potential toxicological effects (Z. León, Jon S. B. de Vlieger, A. Chisvert, A. Salvador, H. Lingeman, H. Irth, M. Giera, 2009).
Renewable PET Production
This compound is involved in studies related to renewable PET (polyethylene terephthalate) production. Research on Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves indicates the potential of this compound derivatives in creating sustainable materials (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).
Mécanisme D'action
Target of Action
Ethyl 4-(dimethylcarbamoylamino)benzoate is a derivative of 4-aminobenzoate . It primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain.
Mode of Action
This compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane . This binding reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it causes a reversible loss of local sensation without affecting consciousness .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway . By blocking sodium ion channels, it disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation in the local area where the compound is applied.
Result of Action
The primary result of this compound’s action is the temporary relief of pain . By blocking nerve impulses at the site of application, it numbs the area and prevents the sensation of pain from being transmitted to the brain. This makes it useful for procedures requiring local anesthesia.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(dimethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-11(15)9-5-7-10(8-6-9)13-12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFWYNWBLUNSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
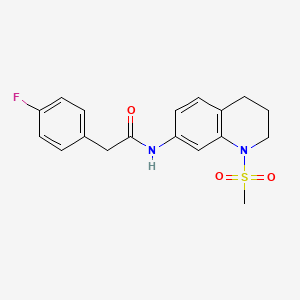
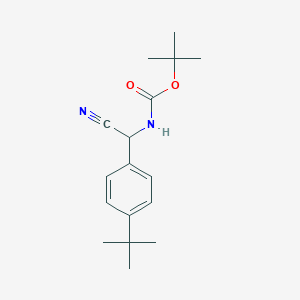

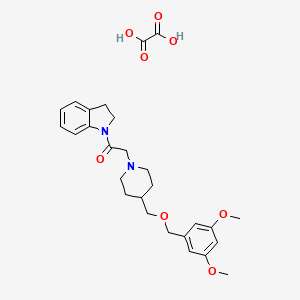

![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)
![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)
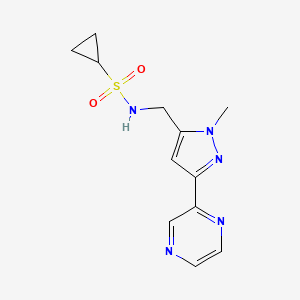
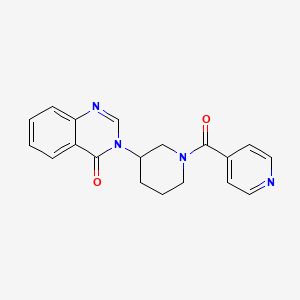
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)
